Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate is a synthetic compound belonging to the class of sulfonic acid esters. It is primarily recognized for its surfactant properties and is often used in various industrial applications. The compound has a Chemical Abstracts Service (CAS) number of 63217-13-0 and a molecular formula of with a molecular weight of approximately 472.61 g/mol .
Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate is classified as an anionic surfactant. It exhibits characteristics typical of surfactants, such as reducing surface tension and stabilizing emulsions, making it valuable in both industrial and laboratory settings.
The synthesis of sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate typically involves the following steps:
This synthetic route requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. The use of solvents and catalysts may also be necessary depending on the specific method employed.
The molecular structure of sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate features a central dioxobutane unit with two long alkyl chains (2,6-dimethylheptyl) attached to it. The sulfonate group (-SO₃Na) is positioned on one of the carbon atoms adjacent to the dioxobutane unit.
Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate can participate in various chemical reactions typical for surfactants:
These reactions are influenced by factors such as temperature, concentration, and pH levels. Understanding these parameters is crucial for optimizing reaction conditions in practical applications.
The mechanism by which sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate functions as a surfactant involves its amphiphilic nature. The hydrophobic alkyl chains interact with oils or fats while the hydrophilic sulfonate group interacts with water molecules.
This dual affinity allows it to reduce surface tension at oil-water interfaces effectively, promoting emulsification and stabilization in various formulations.
Sodium 1,4-bis(2,6-dimethylheptyl) sulphonatosuccinate has several scientific uses:
This compound's unique properties make it an essential component in various industries requiring effective surfactants and emulsifiers.
The industrial synthesis follows a two-step sequence beginning with the esterification of maleic anhydride with 2,6-dimethylheptanol. This reaction occurs under anhydrous conditions at 120–130°C, producing the diester intermediate 1,4-bis(2,6-dimethylheptyl) succinate. The subsequent sulfonation introduces a sulfonate group at the C2 position of the succinate backbone using sodium hydrogen sulfite (NaHSO₃) as the sulfonating agent. This step requires precise temperature control (80–90°C) and inert nitrogen atmosphere to prevent oxidation by-products [4]. The reaction sequence is summarized below:
Esterification:$$\ce{Maleic~anhydride + 2~(2,6\text{-}dimethylheptanol) ->[\text{H}^+, \Delta] Diester~Intermediate}$$
Sulfonation:$$\ce{Diester + NaHSO3 ->[\text{H}2\text{O}, 80^\circ\text{C}] Sulphonatosuccinate~Acid~Form}$$
Critical parameters include stoichiometric alcohol excess (molar ratio 1:2.05 for maleic anhydride:alcohol) to drive esterification completion and rigorous water exclusion during sulfonation to avoid hydrolysis [4] [10].
Esterification efficiency hinges on acid catalyst selection and concentration. Industrial processes employ p-toluenesulfonic acid (0.8–1.2 wt%) or heterogeneous catalysts like zinc oxide (0.5 wt%) to achieve >95% diester yield within 4–6 hours. Catalytic performance is enhanced by azeotropic water removal using toluene or xylene as reflux solvents, shifting equilibrium toward ester formation [4]. Recent innovations include dibutyltin oxide catalysts, which reduce side-product formation (e.g., monoesters) by selectively activating carbonyl groups.
Table 1: Catalyst Performance in Diester Synthesis
Catalyst | Concentration (wt%) | Reaction Time (hr) | Diester Yield (%) |
---|---|---|---|
p-Toluenesulfonic acid | 1.0 | 5.0 | 95.5 |
Zinc oxide | 0.5 | 6.0 | 92.0 |
Dibutyltin oxide | 0.3 | 4.5 | 97.0 |
Phosphotungstic acid | 1.2 | 5.5 | 90.5 |
Optimal conditions balance catalyst cost and reaction kinetics, with organotin catalysts preferred for high-purity applications [4].
Post-sulfonation, the sulfonated acid form undergoes neutralization with sodium hydroxide (NaOH) to yield the target sodium salt. This exothermic reaction (pH 5.5–6.5) occurs in aqueous ethanol at 60°C to ensure complete salt formation and prevent degradation. Sodium hydroxide (20% w/v aqueous solution) is added incrementally under controlled cooling to maintain temperature stability. Alternative hydroxides (e.g., KOH, LiOH) may substitute NaOH for specialized applications, though sodium remains standard due to cost and solubility advantages [4]. The stoichiometric equivalence point is critical; excess NaOH induces saponification, while insufficient NaOH leaves residual acidity that catalyzes ester hydrolysis [2] [4].
Crude product purification involves sequential liquid-liquid extraction using toluene to remove non-polar impurities (unreacted alcohol, diester isomers). The aqueous phase containing the sodium sulphonatosuccinate is then acidified to pH 2–3 and re-extracted into organic solvent for further processing. Industrial-scale purification employs vacuum distillation (5–10 mmHg, 80–100°C) to isolate the product while avoiding thermal decomposition. Post-distillation, the compound crystallizes as a white powder with 99% purity [2] [4].
Table 2: Purification Parameters and Outcomes
Step | Conditions | Key Metrics |
---|---|---|
Solvent extraction | Toluene/water (1:1 v/v), 25°C | Unreacted alcohol removal: 98.5% |
Acidification | HCl (1N), pH 2.5 | Sulfonic acid recovery: 99.2% |
Vacuum distillation | 90°C, 8 mmHg | Purity post-crystallization: 99.0% |
This protocol ensures low heavy metal residue (<10 ppm) and meets pharmaceutical-grade specifications [2].
Scalable production requires optimization of three parameters:
Chinese facilities (e.g., Zhejiang Jiuzhou Chem Co.) achieve batch yields of 92–94% at capacities of 100 kg/day. Continuous processes are limited by sulfonation heterogeneity, though advanced loop reactors show promise for >98% yield [2] [4].
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